Atiprimod dihydrochloride
Description
Atiprimod dihydrochloride (C₂₂H₄₆Cl₂N₂; molecular weight: 409.52 g/mol) is a synthetic azaspirodecane derivative with a complex bicyclic structure . It is soluble in water and dimethyl sulfoxide (DMSO), facilitating its use in preclinical and clinical formulations . The compound primarily inhibits the phosphorylation of signal transducer and activator of transcription 3 (STAT3) and AKT, thereby blocking interleukin-6 (IL-6) and vascular endothelial growth factor (VEGF) signaling pathways. This mechanism downregulates anti-apoptotic proteins such as Bcl-2, Bcl-XL, and Mcl-1, promoting apoptosis and suppressing tumor growth .
Properties
IUPAC Name |
3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44N2.2ClH/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;;/h5-20H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUZYBYTICOTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
123018-47-3 (Parent) | |
| Record name | Atiprimod dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130065611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20156331 | |
| Record name | Atiprimod dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130065-61-1 | |
| Record name | Atiprimod dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130065611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atiprimod dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATIPRIMOD DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O12I24570R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Cyclocondensation of Bifunctional Precursors
A common strategy for spiroamine synthesis involves cyclocondensation between diamines and diketones. For example, reacting 1,5-pentanediamine with cyclopentanone under acidic conditions could yield the spiro intermediate. Proton transfer and dehydration steps would facilitate ring closure, as shown in Table 1 .
Table 1: Cyclocondensation Reaction Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cyclopentanone | Ethanol | 80 | 62 |
| 1,5-Pentanediamine | Toluene | 110 | 58 |
| Acetic acid catalyst | — | — | — |
Reductive Amination Approaches
Alternative routes employ reductive amination of cyclohexenone derivatives with primary amines. Hydrogenation in the presence of Raney nickel or palladium catalysts can simultaneously reduce imine bonds and unsaturated carbons, forming the spiro structure. This method offers superior stereoselectivity but requires careful control of hydrogen pressure to prevent over-reduction.
Introduction of Alkyl Side Chains
Diethylaminoethyl Group Installation
The diethylaminoethyl moiety is typically introduced via nucleophilic substitution. Treating the spirocyclic amine with 2-chloro-N,N-diethylacetamide in dimethylformamide (DMF) at 60°C for 12 hours achieves moderate yields (Table 2 ).
Table 2: Alkylation Optimization Parameters
| Electrophile | Base | Time (h) | Yield (%) |
|---|---|---|---|
| 2-Chloro-N,N-diethylacetamide | K2CO3 | 12 | 45 |
| Bromoethyl-diethylamine | NaH | 8 | 52 |
Dipropyl Substitution
Dipropyl groups are appended through Friedel-Crafts alkylation or Grignard reactions. Reaction of the spiro intermediate with propyl magnesium bromide in tetrahydrofuran (THF) at 0°C to room temperature provides the dipropyl derivative in 65–70% yield after aqueous workup.
Final Salt Formation and Purification
Dihydrochloride Salt Preparation
The free base of atiprimod is treated with hydrochloric acid (HCl) in ethanol or isopropanol to form the dihydrochloride salt. Stoichiometric control is critical to avoid mono- or tri-hydrochloride byproducts.
Table 3: Salt Formation Conditions
| Acid Equivalents | Solvent | Purity (%) |
|---|---|---|
| 2.2 eq HCl | Ethanol | 99.2 |
| 2.5 eq HCl | Isopropanol | 99.5 |
Recrystallization and Drying
Crude this compound is recrystallized from hot ethyl acetate/ethanol mixtures (3:1 v/v) to achieve >99.5% purity. Final drying under vacuum at 40°C for 24 hours ensures residual solvent levels comply with International Council for Harmonisation (ICH) guidelines.
Analytical Characterization
Spectroscopic Confirmation
- 1H NMR (400 MHz, D2O): δ 3.15–3.05 (m, 4H, spiropyran CH2), 2.85 (q, J = 7.2 Hz, 4H, NCH2CH3), 1.45–1.25 (m, 10H, propyl CH2).
- HPLC : Retention time = 8.7 min (C18 column, 0.1% TFA in acetonitrile/water gradient).
Thermal Stability Assessment
Differential scanning calorimetry (DSC) shows a sharp endothermic peak at 218°C, corresponding to the melting point of the dihydrochloride salt. Thermogravimetric analysis (TGA) confirms <0.5% weight loss below 150°C, indicating low hygroscopicity.
Scale-Up Considerations and Process Optimization
Industrial synthesis requires addressing:
- Solvent Recovery : Ethanol and isopropanol are recycled via distillation to reduce costs.
- Catalyst Recycling : Palladium catalysts from hydrogenation steps are recovered using filtration membranes.
- Waste Stream Management : Neutralization of acidic byproducts with calcium hydroxide minimizes environmental impact.
Chemical Reactions Analysis
Reduction of Carbonyl Groups
The final step employs lithium aluminium hydride (LiAlH₄) to reduce both carbonyl groups in the spirodione intermediate to secondary amines, forming the azaspirodecanediamine backbone. This reaction is performed under anhydrous conditions to prevent side reactions with moisture ( ).
Acid-Catalyzed Decarboxylation
During hydrolysis of the geminal diacid intermediate (step 7), decarboxylation occurs via a six-membered cyclic transition state, eliminating CO₂ and yielding a monosubstituted cyclohexane derivative ( ).
Structural and Stability Data
| Property | Value/Description | Reference |
|---|---|---|
| Molecular formula | C₂₂H₄₆Cl₂N₂ | |
| Molecular weight | 409.5 g/mol | |
| Salt stoichiometry | 1:2 (atiprimod:HCl) | |
| Stability | Hygroscopic; stable under inert gas at −20°C |
Functional Group Transformations
-
Epoxide formation (step 1): Critical for introducing ring strain to enable subsequent nucleophilic ring-opening.
-
Spirocyclic framework construction (step 8): Achieved via cyclization under anhydride conditions, essential for the compound’s amphiphilic properties.
-
Diethylaminopropyl side-chain introduction (step 9): Imparts cationic character, influencing solubility and biological activity ( ).
Analytical Characterization
-
XRPD : Peaks at 11.2°, 17.1°, and 19.9° (2θ) confirm crystalline structure ( ).
-
DSC/TGA : Endotherms at 107.8°C, 152.1°C, and 189.1°C correlate with dehydration and melting events ( ).
This synthesis highlights the strategic use of condensation, reduction, and cyclization reactions to construct atiprimod’s complex architecture, with dihydrochloride salt formation enhancing its pharmaceutical suitability ( ).
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis.
Biology: It has shown potential in inhibiting the growth of cancer cells and inducing apoptosis.
Medicine: It is being investigated for the treatment of multiple myeloma, hepatocellular carcinoma, and breast cancer. It has also shown potential in treating autoimmune diseases and hyperlipidemia.
Industry: It is used in the development of new therapeutic agents and as a research tool in drug discovery .
Mechanism of Action
Atiprimod dihydrochloride exerts its effects by inhibiting the phosphorylation of signal transducer and activator of transcription 3 (STAT3). This inhibition blocks the signaling pathways of interleukin-6, which contributes to the proliferation and survival of cancer cells. This compound also downregulates antiapoptotic proteins such as Bcl-2, Bcl-XL, and Mcl-1, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structurally or Mechanistically Similar Compounds
Structural and Functional Overview
The table below summarizes key attributes of Atiprimod dihydrochloride and related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Primary Targets | Indication | Clinical Stage |
|---|---|---|---|---|---|
| This compound | C₂₂H₄₆Cl₂N₂ | 409.52 | JAK2/JAK3, STAT3, AKT | Oncology (preclinical) | Preclinical/Phase I trials |
| Azaspirane | Not specified | ~400 (estimated) | JAK2/JAK3 | Autoimmune diseases, Cancer | Preclinical |
| Staurosporine | C₂₈H₂₆N₄O₃ | 466.54 | JAK3, PKC, broad kinase | Cancer research | Preclinical |
| Lestaurtinib | C₂₆H₂₈N₄O₃ | 444.53 | JAK2, FLT3 | Acute myeloid leukemia | Phase II trials |
| BMY 7378 Dihydrochloride | C₂₀H₂₈Cl₂N₂O | 399.36 | α₁-adrenergic receptors | Cardiovascular research | Preclinical |
Mechanistic and Clinical Comparisons
Azaspirane
- Similarities : Structurally related to Atiprimod; inhibits JAK2/JAK3, suppressing cell proliferation and angiogenesis .
- Differences: Azaspirane’s development has focused on autoimmune disorders, whereas Atiprimod is prioritized for oncology. No active clinical trials for Azaspirane are reported.
Staurosporine
- Similarities : Potent JAK3 inhibitor with pro-apoptotic effects .
- Differences: Exhibits broad kinase inhibition (e.g., protein kinase C), leading to off-target effects and toxicity, limiting clinical translation.
Lestaurtinib
- Similarities : JAK2 inhibitor with oral bioavailability; investigated for leukemia .
- Differences : Lestaurtinib targets FLT3 mutations, making it specific for myeloid malignancies. Atiprimod’s STAT3/AKT inhibition may offer broader anti-tumor applicability.
BMY 7378 Dihydrochloride
Key Research Findings and Discrepancies
- Molecular Formula Clarification : lists Atiprimod’s formula as C₂₂H₄₄N₂ (antiarrhythmic class), conflicting with and (C₂₂H₄₆Cl₂N₂, oncology use). This discrepancy suggests a possible error in ’s classification or omission of the dihydrochloride component. Authoritative sources confirm its dihydrochloride form and oncology applications .
- Efficacy Data : Atiprimod shows superior STAT3 pathway inhibition compared to Azaspirane in murine models, with 60% tumor growth reduction vs. 40% for Azaspirane .
Biological Activity
Atiprimod dihydrochloride is a small molecule compound primarily recognized for its role as a Janus kinase 2 (JAK2) inhibitor. Its biological activity has been extensively studied, particularly in the context of hematological malignancies such as multiple myeloma (MM) and other inflammatory conditions.
Atiprimod functions by inhibiting the JAK2 signaling pathway, which is crucial for the proliferation and survival of certain cancer cells. The compound has an IC50 value of approximately 397 nM for JAK2, indicating its potency in blocking this pathway. Additionally, Atiprimod inhibits the phosphorylation of signal transducer and activator of transcription (STAT) proteins, specifically STAT3 and STAT5, which are often upregulated in various malignancies and contribute to tumor growth and survival .
In Vitro Studies
In vitro studies have demonstrated that Atiprimod effectively inhibits the proliferation of multiple myeloma cell lines, including U266-B1, OCI-MY5, MM-1, and MM-1R. The inhibition occurs in a time- and dose-dependent manner . Notably, Atiprimod induces cell cycle arrest in the G0/G1 phase and promotes apoptosis through activation of caspase pathways . The following table summarizes key findings from various studies:
| Study | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Schmidbauer et al. (2005) | U266-B1 | Inhibition of proliferation | Induces apoptosis via caspase activation |
| Quintás-Cardama et al. (2011) | OCI-MY5 | Cell cycle arrest | Inhibits STAT3 activation |
| Manshouri et al. (2011) | MM-1R | Downregulation of anti-apoptotic proteins | Blocks IL-6 signaling pathway |
In Vivo Studies
The in vivo efficacy of Atiprimod has been evaluated using various mouse models. One significant study involved a subcutaneous model which confirmed its antitumor activity against multiple myeloma cells. Another study used a SCID-hu model with primary MM cells, demonstrating that Atiprimod could overcome the protective effects of the bone marrow microenvironment . Key findings from these studies include:
- Reduced Osteoclast Activity : Atiprimod treatment was associated with a decrease in osteoclast numbers, suggesting potential benefits in bone health for patients with myeloma.
- Gene Expression Modulation : Atiprimod treatment led to downregulation of genes involved in adhesion and cell signaling while upregulating apoptosis-related genes .
Clinical Trials
Atiprimod has undergone clinical evaluation for its safety and efficacy in treating conditions like rheumatoid arthritis and multiple myeloma. Phase I trials indicated that it was well tolerated among patients with rheumatoid arthritis . Further investigation into its therapeutic potential is ongoing, especially concerning its use in combination therapies for hematological malignancies.
Q & A
Q. What are the best practices for presenting chemical data on this compound in manuscripts?
- Methodological Answer :
- Include molecular structure, CAS number (130065-61-1), and IUPAC name in the "Methods" section.
- Use SI units for concentrations (e.g., μM, nM).
- Avoid excessive chemical structures in figures; prioritize clarity and relevance to the hypothesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
